molecular formula C16H10N4O B5886915 6,6'-oxydiquinoxaline CAS No. 70255-12-8

6,6'-oxydiquinoxaline

Cat. No. B5886915
CAS RN: 70255-12-8
M. Wt: 274.28 g/mol
InChI Key: JAFJXXPABSHVAQ-UHFFFAOYSA-N
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Description

'6,6'-oxydiquinoxaline' is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a heterocyclic organic molecule that consists of two quinoxaline rings connected through an oxygen atom. It has a molecular formula of C12H8N2O2 and a molecular weight of 216.21 g/mol.

Scientific Research Applications

Antioxidant Activity Analysis

6,6'-oxydiquinoxaline and related compounds have been examined for their antioxidant activities. Various analytical methods, such as the Oxygen Radical Absorption Capacity (ORAC) test and Hydroxyl Radical Antioxidant Capacity (HORAC) test, have been employed to determine antioxidant activity. These methods are based on chemical reactions and spectrophotometry, indicating the use of 6,6'-oxydiquinoxaline in assessing the kinetics of antioxidant processes (Munteanu & Apetrei, 2021).

Applications in Cancer Research

6,6'-oxydiquinoxaline derivatives, particularly in the form of dinuclear gold(III) oxo complexes, have shown potential as anticancer agents. These complexes have been investigated for their antiproliferative properties and interactions with DNA and proteins, revealing their potential use in cancer treatment strategies (Casini et al., 2006).

Role in Drug Discovery and Pharmaceutical Research

In drug discovery, compounds like 6,6'-oxydiquinoxaline are significant for understanding molecular interactions and biological activities. This research has led to the development of drugs and therapeutic strategies in various medical fields, including oncology (Drews, 2000).

Applications in Nanomedicine

6,6'-oxydiquinoxaline derivatives are also explored in nanomedicine, particularly in the context of nanoparticle science. These compounds may play a role in the development of novel technological platforms for disease treatment and diagnosis (Foroozandeh & Aziz, 2018).

properties

IUPAC Name

6-quinoxalin-6-yloxyquinoxaline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10N4O/c1-3-13-15(19-7-5-17-13)9-11(1)21-12-2-4-14-16(10-12)20-8-6-18-14/h1-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAFJXXPABSHVAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=CN=C2C=C1OC3=CC4=NC=CN=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001312313
Record name Quinoxaline, 6,6′-oxybis-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001312313
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Quinoxaline, 6,6'-oxybis-

CAS RN

70255-12-8
Record name Quinoxaline, 6,6′-oxybis-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=70255-12-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Quinoxaline, 6,6′-oxybis-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001312313
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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